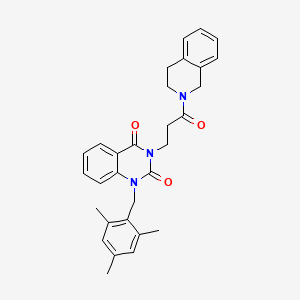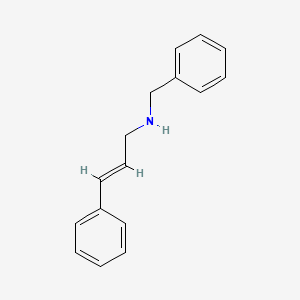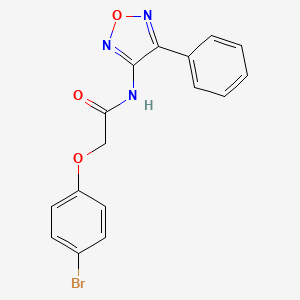
2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" is a chemical entity that appears to be related to a class of compounds that have been synthesized for various purposes, including potential antimicrobial and anticancer applications. The structure of this compound suggests that it contains a bromophenoxy group, an oxadiazole ring, and an acetamide moiety, which are common features in medicinal chemistry for drug design due to their potential biological activities.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from basic aromatic acids or alcohols, which are then transformed through processes such as amidation, alkylation, and nitration. For instance, the synthesis of a similar compound, N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide, was achieved by amidation of an acetyl chloride precursor with a carbon-14-labelled amino phenol in a buffered solution, followed by hydrolysis to afford the ring-opened product . Another related synthesis involved alkylation of p-acetamidophenol followed by nitration to yield N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. This ring is known to confer interesting chemical properties and biological activities. The presence of the phenyl group and the bromophenoxy moiety could influence the electronic distribution and the overall three-dimensional conformation of the molecule, which are important factors for its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving compounds with similar structures include amidation, alkylation, and nitration, as mentioned earlier. The bromine atom in the bromophenoxy group could act as a good leaving group, making it susceptible to nucleophilic substitution reactions. The oxadiazole ring could engage in various chemical reactions, depending on the substituents attached to it, and could be a key moiety for the biological activity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide" are not provided, related compounds exhibit properties that are influenced by their molecular structures. The presence of the oxadiazole ring and the acetamide group could affect the compound's solubility, melting point, and stability. The bromine atom could make the compound denser and more reactive. The physical and chemical properties are crucial for determining the compound's suitability for drug development, including its pharmacokinetics and pharmacodynamics .
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds with structures similar to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial evaluation of derivatives, including those related to 1,3,4-oxadiazole, demonstrated active antimicrobial properties against selected microbial species. This suggests the potential application of such compounds in developing new antimicrobial agents (Gul et al., 2017).
Pharmacological Evaluation
Another research domain involves the pharmacological evaluation of similar compounds, particularly as inhibitors for specific proteins implicated in diseases like small lung cancer. Compounds designed and synthesized for inhibiting Collapsin Response Mediator Protein 1 (CRMP 1) demonstrate the potential therapeutic applications of such chemical structures in treating diseases (Panchal et al., 2020).
Anticancer and Antioxidant Properties
The exploration of novel compounds for their anticancer and antioxidant properties is another significant area of application. Studies have highlighted the synthesis of new derivatives showing promising anticancer activities against various cancer cell lines, underscoring the potential of these compounds in cancer research (Faheem, 2018).
Kinetic and Mechanistic Studies
Compounds of similar structure have been subject to kinetic and mechanistic studies, providing insights into their reaction pathways and potential industrial applications. Such research is crucial for understanding the behavior of these compounds under different conditions, which can aid in their application across various scientific fields (Mindl et al., 1999).
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3/c17-12-6-8-13(9-7-12)22-10-14(21)18-16-15(19-23-20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWBODJSOLKIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



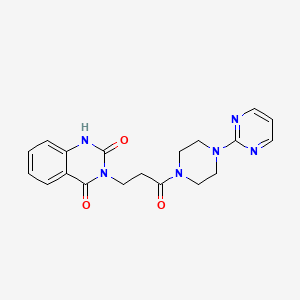
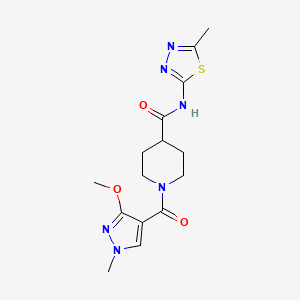
![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)
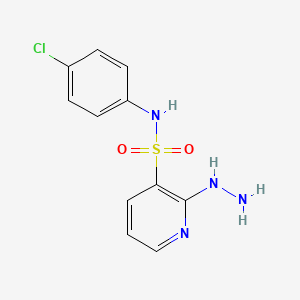

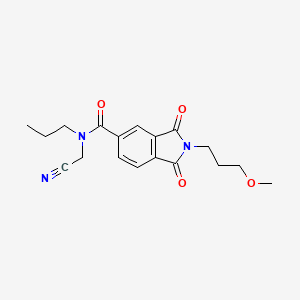
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
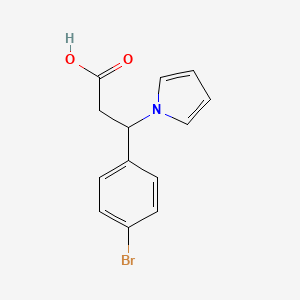
![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)
